

# Spectroscopic analysis of 4-Bromo-1-methyl-1H-indole and its isomers

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## Compound of Interest

Compound Name: **4-Bromo-1-methyl-1H-indole**

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A Comprehensive Spectroscopic Comparison of **4-Bromo-1-methyl-1H-indole** and its Positional Isomers

For researchers and professionals in the field of drug development and organic chemistry, the unambiguous identification of isomeric molecules is a critical step. Positional isomers, while structurally similar, can exhibit distinct biological activities and physical properties. This guide provides a detailed spectroscopic comparison of **4-Bromo-1-methyl-1H-indole** and its 5-bromo, 6-bromo, and 7-bromo isomers, leveraging available experimental data to facilitate their differentiation.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the four isomers. It is important to note that a complete experimental dataset for all isomers is not readily available in the public domain. In such cases, data from closely related compounds, such as the corresponding N-H indole or 3-methylindole derivatives, is provided as a reference point and is clearly indicated. The characteristic signals in  $^1\text{H}$  and  $^{13}\text{C}$  NMR are particularly useful for distinguishing between these isomers due to the influence of the bromine atom's position on the electronic environment of the indole ring.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton	4-Bromo-1-methyl-1H-indole	5-Bromo-1-methyl-1H-indole	6-Bromo-1-methyl-1H-indole	7-Bromo-1-methyl-1H-indole
N-CH <sub>3</sub>	~3.7-3.8 (s)	~3.75 (s)	~3.7-3.8 (s)	~3.8-3.9 (s)
H-2	~7.0-7.1 (d)	~7.0-7.1 (d)	~7.0-7.1 (d)	~7.0-7.1 (d)
H-3	~6.4-6.5 (d)	~6.4-6.5 (d)	~6.4-6.5 (d)	~6.4-6.5 (d)
H-4	---	~7.6-7.7 (d)	~7.5-7.6 (d)	~7.2-7.3 (dd)
H-5	~7.0-7.1 (t)	---	~7.1-7.2 (dd)	~6.9-7.0 (t)
H-6	~7.2-7.3 (d)	~7.2-7.3 (dd)	---	~7.3-7.4 (d)
H-7	~7.4-7.5 (d)	~7.2-7.3 (d)	~7.6-7.7 (s)	---

Note: Specific values for 4-, 6-, and 7-bromo-1-methyl-1H-indole are predicted based on data from related bromoindoles. The <sup>1</sup>H NMR spectroscopic data for 4-bromo-1-methylindole is reported to be consistent with literature.[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon	4-Bromo-1-methyl-1H-indole	5-Bromo-1-methyl-1H-indole	6-Bromo-1-methyl-1H-indole	7-Bromo-1-methyl-1H-indole
N-CH <sub>3</sub>	~33	~33	~33	~33
C-2	~128	~129	~128	~129
C-3	~101	~101	~101	~101
C-3a	~127	~128	~128	~128
C-4	~114 (C-Br)	~124	~122	~121
C-5	~123	~113 (C-Br)	~123	~120
C-6	~122	~124	~115 (C-Br)	~121
C-7	~110	~111	~111	~105 (C-Br)
C-7a	~136	~135	~136	~135

Note: Data is largely predicted based on known substituent effects on the indole ring and data from unmethylated analogs. For instance, the <sup>13</sup>C NMR data for 5-bromo-3-methyl-1H-indole shows signals at 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, and 111.60 ppm.[2]

Table 3: Mass Spectrometry and IR Spectroscopy Data

Technique	4-Bromo-1-methyl-1H-indole	5-Bromo-1-methyl-1H-indole	6-Bromo-1-methyl-1H-indole	7-Bromo-1-methyl-1H-indole
MS (m/z)	M <sup>+</sup> at 209/211 (1:1 ratio)			
Key fragments:	Key fragments:	Key fragments:	Key fragments:	
[M-CH <sub>3</sub> ] <sup>+</sup> , [M-Br] <sup>+</sup>	[M-CH <sub>3</sub> ] <sup>+</sup> , [M-Br] <sup>+</sup>	[M-CH <sub>3</sub> ] <sup>+</sup> , [M-Br] <sup>+</sup>	[M-CH <sub>3</sub> ] <sup>+</sup> , [M-Br] <sup>+</sup>	
IR (cm <sup>-1</sup> )	~3100-3000 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1450 (C=C), ~750-800 (C-Br)	~3100-3000 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1450 (C=C), ~750-800 (C-Br)	~3100-3000 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1450 (C=C), ~750-800 (C-Br)	~3100-3000 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1450 (C=C), ~750-800 (C-Br)

Note: The characteristic isotopic pattern of bromine (<sup>19</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio) is a key feature in the mass spectra of these compounds. IR spectra are generally similar, with the C-H out-of-plane bending region (below 900 cm<sup>-1</sup>) being most informative for substitution patterns.

## Experimental Protocols

Standardized protocols are crucial for obtaining reproducible spectroscopic data. The following are general methodologies for the techniques cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the bromo-1-methyl-1H-indole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- <sup>1</sup>H NMR Spectroscopy:
  - Spectrometer: 400 MHz or higher field instrument.

- Parameters: A standard pulse program is used with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Spectrometer: 100 MHz or higher.
  - Parameters: A proton-decoupled pulse sequence is used. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

## Mass Spectrometry (MS)

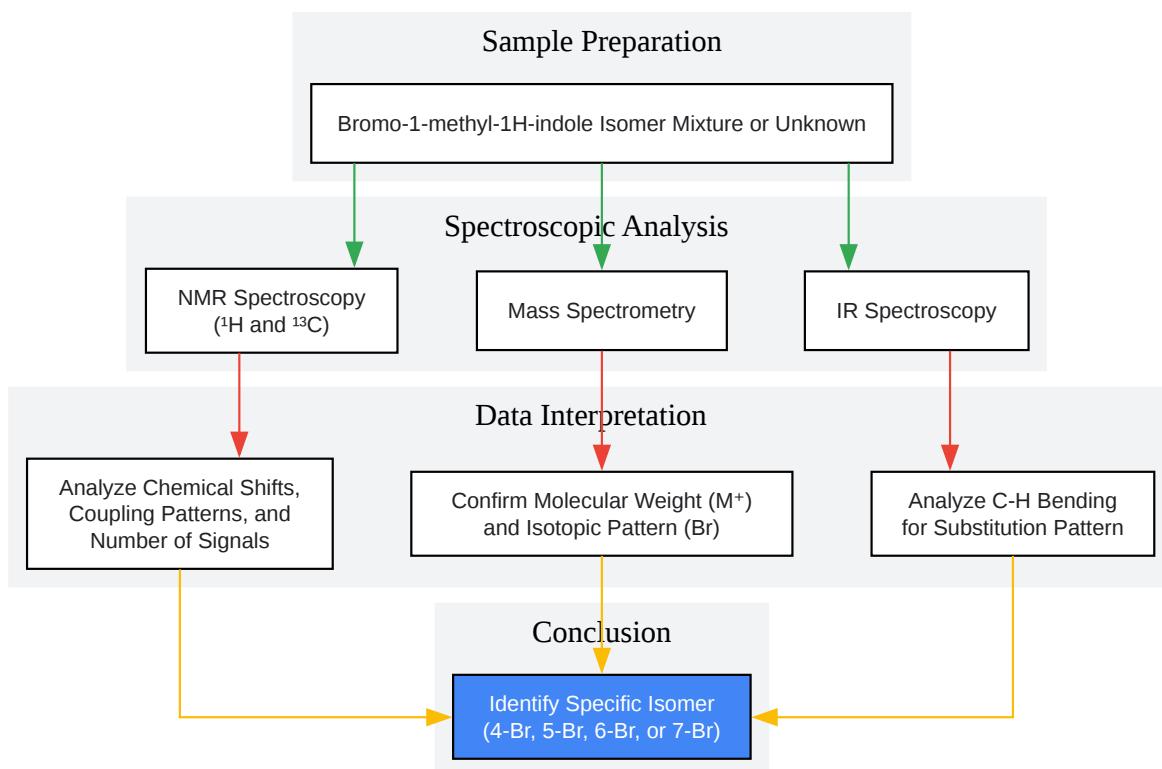
- Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS). For GC-MS, a dilute solution in a volatile solvent like dichloromethane or ethyl acetate is prepared.
- Ionization: Electron Ionization (EI) at 70 eV is commonly used for these types of molecules, which typically yields a clear molecular ion peak and characteristic fragmentation patterns.
- Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.

## Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used. Liquid samples can be analyzed as a thin film between salt plates.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ . The data is often presented as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Workflow for Isomer Differentiation

The logical workflow for distinguishing between the isomers of bromo-1-methyl-1H-indole using the discussed spectroscopic techniques is outlined below.



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Caption: Workflow for the spectroscopic differentiation of bromo-1-methyl-1H-indole isomers.

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## References

- 1. 4-BROMO-1-METHYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]

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